Schizandriside

概要

説明

Schizandriside is a phenolic compound that belongs to the lignan family. It is naturally found in plants such as Saraca asoca and Alchornea trewioides . This compound has garnered attention due to its significant pharmacological properties, including antioxidant and anti-tumor activities .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of schizandriside involves a tandem Michael-aldol reaction to construct the lignan skeleton . The synthesis process includes six steps, with a crucial cyclization step. Glycosylation is performed using the Koenigs–Knorr condition with silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea as reagents . The final product is obtained through deprotection and purification using reverse-phase high-performance liquid chromatography .

Industrial Production Methods: The use of high-performance liquid chromatography for purification ensures the high purity of the final product .

化学反応の分析

Types of Reactions: Schizandriside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the lignan skeleton, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly glycosylation, are crucial for synthesizing this compound and its derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Glycosylation is performed using silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea.

Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of this compound, each with unique biological activities .

科学的研究の応用

Pharmacological Properties

Schizandriside exhibits several pharmacological effects that are significant for medicinal applications:

- Antioxidant Activity : this compound has demonstrated strong antioxidant properties, which are vital in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from damage caused by oxidative stress .

- Anti-tumor Effects : Research indicates that this compound possesses anti-cancer properties. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This makes it a candidate for further investigation in cancer therapy .

- Neuroprotective Effects : this compound has been reported to provide neuroprotection, potentially benefiting conditions such as neurodegenerative diseases. Its ability to enhance cognitive function and protect neuronal cells from damage is an area of active research .

Synthesis and Analytical Methods

The total synthesis of this compound has been achieved through various chemical methods, showcasing its structural complexity and potential for modification:

- Synthetic Pathways : The synthesis typically involves a series of reactions including Michael-aldol reactions and glycosylation processes. For instance, a study detailed the synthesis of this compound using a tandem reaction approach that successfully yielded the compound with high purity .

- Analytical Techniques : Advanced analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been employed to study the pharmacokinetics of this compound. These methods allow for precise measurement of plasma concentrations in biological studies, facilitating the understanding of its bioavailability and metabolism .

Therapeutic Applications

The therapeutic potential of this compound spans several domains:

- Traditional Medicine : In traditional Chinese medicine, Schisandra chinensis, the plant from which this compound is derived, has been used for centuries to enhance vitality and treat liver disorders. Modern studies are validating these traditional uses with scientific evidence .

- Chronic Disease Management : Research has indicated that extracts containing this compound can improve adaptive capacity under stress conditions, such as cold exposure in animal models. This suggests potential applications in managing chronic diseases where stress response is a factor .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various experimental settings:

作用機序

Schizandriside exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage . The compound also modulates various signaling pathways, including the PI3K/Akt pathway, which plays a role in cell survival and apoptosis . Additionally, this compound inhibits the expression of NOX2, an enzyme involved in the production of reactive oxygen species .

類似化合物との比較

Schizandriside is unique among lignans due to its specific glycosylation pattern and significant antioxidant activity . Similar compounds include:

Saracoside: A diastereomer of this compound with similar antioxidant properties.

Isolariciresinol: Another lignan with antioxidant activity, but with a different glycosylation pattern.

Sugerroside: A related compound isolated from Alchornea trewioides with moderate inhibitory effects on nitric oxide production.

生物活性

Schizandriside, a naturally occurring compound primarily isolated from the plant Uvaria tonkinensis, is classified as a cerebroside. Its molecular formula is with a molecular weight of 492.52 g/mol . This article delves into the biological activities of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

- Antitumor Activity : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through several assays. It has been shown to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) in cellular models .

Table 1: Antioxidant Activity of this compound

| Assay Type | Methodology | Results |

|---|---|---|

| Lipid Peroxidation | TBARS assay | Significant reduction in MDA levels |

| SOD Activity | Colorimetric assay | Enhanced SOD activity |

| GSH-PX Activity | Fluorometric assay | Increased GSH-PX levels |

Anti-inflammatory Activity

This compound's anti-inflammatory effects have been demonstrated in vitro using RAW 264.7 macrophages. It modulates the expression of pro-inflammatory cytokines and reduces nitric oxide production, indicating its potential as an anti-inflammatory agent .

Case Study: Inhibition of Inflammatory Responses

In a study assessing the impact of this compound on inflammatory pathways, treatment with the compound resulted in a significant decrease in nitric oxide (NO) production and downregulation of iNOS and COX-2 expression in macrophages. This suggests that this compound may be beneficial in managing conditions characterized by excessive inflammation.

Antitumor Activity

Research has highlighted the antitumor properties of this compound across various cancer cell lines. The compound appears to induce apoptosis through intrinsic mitochondrial pathways and disrupt cell cycle progression.

- Apoptosis Induction : this compound activates caspases involved in apoptosis, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Table 2: Antitumor Effects of this compound

| Cancer Type | Mechanism | Observed Effect |

|---|---|---|

| Hepatoma | Caspase activation | Induction of apoptosis |

| Lung Cancer | CDK inhibition | Cell cycle arrest |

| Prostate Cancer | Inhibition of Akt signaling | Reduced cell viability |

特性

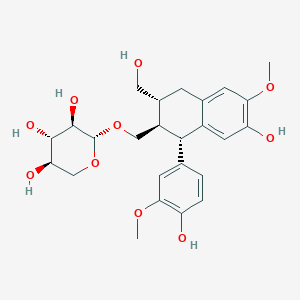

IUPAC Name |

(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-32-20-6-12(3-4-17(20)27)22-15-8-18(28)21(33-2)7-13(15)5-14(9-26)16(22)10-34-25-24(31)23(30)19(29)11-35-25/h3-4,6-8,14,16,19,22-31H,5,9-11H2,1-2H3/t14-,16-,19+,22-,23-,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSJJCSJHIDTDE-JTVAWUQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。